Product packaging for Irigenin, 7-benzyl ether(Cat. No.:)

Irigenin, 7-benzyl ether

Cat. No.: B1236664
M. Wt: 450.4 g/mol
InChI Key: WSKWDXWDFFVUKX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Positioning of O-Methylated Isoflavones and Their Ethers in Natural Product Chemistry

O-methylated isoflavones are a significant subclass of flavonoids, which are phenolic compounds widely distributed in the plant kingdom. frontiersin.orgwiley.com These compounds are characterized by the presence of one or more methoxy (B1213986) groups on their basic isoflavone (B191592) skeleton. frontiersin.org The process of O-methylation, catalyzed by O-methyltransferases (OMTs), is a crucial biochemical modification in the biosynthesis of isoflavonoids in plants. frontiersin.orgresearchgate.net This modification can alter the chemical and biological properties of the parent isoflavone. researchgate.net

The 4'- and 7-O-methylated isoflavones are found in various leguminous plant species. frontiersin.org Subsequent modifications to the isoflavonoid (B1168493) structure, such as methylation and glycosylation, lead to a wide diversity of compounds. frontiersin.org Ether derivatives of isoflavones, such as Irigenin (B162202), 7-benzyl ether, are typically synthesized in a laboratory setting to explore structure-activity relationships. bme.hu The addition of an ether group, like the benzyl (B1604629) group in this case, further modifies the physicochemical properties of the parent isoflavone, creating a more complex molecule. vulcanchem.com

Historical and Current Research Landscape of Irigenin and Related Isoflavonoids

Irigenin is a well-known natural isoflavonoid primarily isolated from plants of the Iris and Belamcanda genera. researchgate.net It is a hydroxyisoflavone substituted with hydroxy groups at positions 5, 7, and 3' and methoxy groups at positions 6, 4', and 5'. nih.gov Historically, research on irigenin and other isoflavones has been driven by their interesting biological activities. researchgate.netinnovareacademics.in

Current research continues to explore the potential of irigenin in various areas of study. researchgate.netresearchgate.netjci.org For instance, studies have investigated its effects in various cell signaling pathways. researchgate.nettargetmol.com The parent compound, irigenin, has been the subject of numerous studies, while research into its specific derivatives, like the 7-benzyl ether, is more nascent and specialized. vulcanchem.com The synthesis of such derivatives is often a part of broader investigations into the chemical space of isoflavones. researchgate.net

Strategic Importance of Specific Ether Derivatives for Academic Investigation

The synthesis of specific ether derivatives of isoflavones, such as Irigenin, 7-benzyl ether, is a strategic approach in medicinal chemistry and chemical biology to investigate structure-activity relationships (SAR). nih.govmdpi.com By modifying the structure of a naturally occurring compound like irigenin, researchers can probe how these changes affect its chemical properties and interactions with biological systems. nih.gov

Data Tables

Table 1: Chemical Properties of Irigenin and this compound

PropertyIrigeninThis compound
IUPAC Name 5,7-dihydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxychromen-4-one nih.gov5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-(phenylmethoxy)chromen-4-one evitachem.com
Molecular Formula C₁₈H₁₆O₈ nih.govC₂₅H₂₂O₈ vulcanchem.com
Molecular Weight 360.3 g/mol nih.govNot explicitly found, but related dibenzyl ether is 540.6 g/mol vulcanchem.com
General Class Hydroxyisoflavone nih.govIsoflavone Derivative vulcanchem.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C25H22O8 B1236664 Irigenin, 7-benzyl ether

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C25H22O8

Molecular Weight

450.4 g/mol

IUPAC Name

5-hydroxy-3-(3-hydroxy-4,5-dimethoxyphenyl)-6-methoxy-7-phenylmethoxychromen-4-one

InChI

InChI=1S/C25H22O8/c1-29-19-10-15(9-17(26)24(19)30-2)16-13-33-18-11-20(32-12-14-7-5-4-6-8-14)25(31-3)23(28)21(18)22(16)27/h4-11,13,26,28H,12H2,1-3H3

InChI Key

WSKWDXWDFFVUKX-UHFFFAOYSA-N

SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4

Canonical SMILES

COC1=CC(=CC(=C1OC)O)C2=COC3=CC(=C(C(=C3C2=O)O)OC)OCC4=CC=CC=C4

Origin of Product

United States

Advanced Synthetic Methodologies and Chemical Modifications of Irigenin, 7 Benzyl Ether

Elaboration of Synthetic Routes for Isoflavone (B191592) Core Structures Bearing a 5,6,7-Trioxygenation Pattern

The synthesis of isoflavones with a dense oxygenation pattern on the A-ring, such as the 5,6,7-trisubstituted arrangement found in irigenin (B162202), presents considerable chemical challenges. rsc.org Success hinges on the careful selection of starting materials and reaction pathways to control the placement of substituents.

Exploration of Challenging Regioselective Synthesis for Isoflavone Frameworks

The regioselective construction of the 5,6,7-trioxygenated isoflavone core is a complex task due to the multiple reactive sites on the aromatic precursors. mdpi.com A primary strategy involves the condensation of a polysubstituted acetophenone (B1666503) (representing the A-ring) with an appropriate benzaldehyde (B42025) derivative (for the B-ring).

One of the foundational methods for flavone (B191248) and isoflavone synthesis is the Baker-Venkataraman rearrangement. wikipedia.orgchemeurope.comorganic-chemistry.org This reaction converts a 2-acetoxyacetophenone into a 1,3-diketone intermediate, which can then be cyclized to form the heterocyclic core. wikipedia.orgcore.ac.uk For a 5,6,7-trioxygenated pattern, this would require a starting acetophenone with the corresponding substitution, which can be difficult to prepare. The reaction proceeds via the formation of an enolate, followed by an intramolecular acyl transfer. organic-chemistry.orgcore.ac.uk

Modern approaches often rely on the Claisen-Schmidt condensation of a 2'-hydroxyacetophenone (B8834) with a benzaldehyde to form a chalcone (B49325) intermediate, which is then subjected to cyclization. researchgate.net For instance, the synthesis of the flavone pedalitin, which shares the 5,6,7-oxygenation pattern, starts with 6-hydroxy-2,3,4-trimethoxyacetophenone. mdpi.com The control of regioselectivity is therefore embedded in the synthesis of the initial acetophenone. Another regioselective method involves palladium-catalyzed coupling reactions to introduce substituents at specific positions, such as the C-6 position of an existing isoflavone framework. nih.gov

Comparison of Synthetic Strategies for Polysubstituted Isoflavone Cores
MethodKey IntermediatePrimary ApplicationReference
Baker-Venkataraman Rearrangement1,3-DiketoneClassic synthesis of flavones and chromones wikipedia.orgchemeurope.com
Chalcone Cyclization2'-Hydroxychalcone (B22705)Versatile route to flavones, isoflavones, and aurones nih.govchemijournal.com
Palladium-Catalyzed CouplingHalo-isoflavoneRegiospecific C-alkylation/functionalization nih.gov

Methodological Advancements in Nuclear Oxidation and Cyclization for Isoflavone Synthesis

The formation of the isoflavone's heterocyclic ring from a chalcone precursor is a critical oxidative cyclization step. Various reagents have been developed to facilitate this transformation. A well-established method involves the use of thallium(III) nitrate (B79036) (TTN), which promotes an oxidative rearrangement of a 2'-hydroxychalcone to an isoflavone. nih.gov The mechanism involves an aryl migration, which distinguishes it from other cyclization pathways that might lead to flavones or aurones. nih.govchemijournal.com

More recent and environmentally benign methods utilize reagents like iodine in dimethyl sulfoxide (B87167) (DMSO). mdpi.comnih.gov This system effectively promotes the cyclization of the chalcone intermediate to construct the flavone system. nih.gov Another approach employs peroxides, such as hydrogen peroxide with sodium hydroxide, which can lead to 3-hydroxyflavones through oxidative cyclization. chemijournal.com The choice of oxidant and reaction conditions can dictate the final product, steering the reaction towards isoflavones or other flavonoid subclasses. nih.gov

Precision Synthesis of Irigenin, 7-benzyl ether and its Stereoisomers

The synthesis of this compound from its parent compound, irigenin, requires a selective chemical transformation that targets only one of its multiple hydroxyl groups.

Strategies for Selective O-Benzylation at the C-7 Hydroxyl Group

The selective protection of the C-7 hydroxyl group as a benzyl (B1604629) ether is a key synthetic step. This regioselectivity is achievable due to the differential acidity of the hydroxyl groups on the isoflavone scaffold. Research on various flavonoids has consistently shown that the 7-OH group is the most acidic site, with pKa values typically between 7.5 and 8.5. acs.org This enhanced acidity, compared to the 5-OH group (which is hydrogen-bonded to the C-4 carbonyl) and the B-ring hydroxyls, allows for its preferential deprotonation by a suitable base.

The most common method for this transformation is the Williamson ether synthesis. nih.gov This reaction involves treating the polyhydroxy isoflavone with a base, such as sodium hydride (NaH), to selectively deprotonate the most acidic proton, followed by the addition of benzyl bromide (BnBr). The resulting 7-phenoxide anion acts as a nucleophile, attacking the benzyl bromide to form the desired 7-O-benzyl ether bond. nih.gov The use of stoichiometric amounts of base at controlled temperatures helps ensure that only the most reactive hydroxyl group reacts.

Investigation of Reaction Kinetics and Thermodynamic Control in Ether Formation

The selective formation of this compound is best understood through the principles of kinetic and thermodynamic control. wikipedia.orgyoutube.com A reaction is under kinetic control if the product distribution is determined by the relative rates of competing reaction pathways, while it is under thermodynamic control if the product ratio reflects the relative stabilities of the products at equilibrium. wikipedia.orgdergipark.org.tr

The selective O-benzylation at the C-7 position is a classic example of a kinetically controlled reaction. youtube.comlibretexts.org

Kinetic Product : The C-7 hydroxyl group is the most acidic, meaning it is deprotonated fastest, forming the 7-phenoxide. acs.org This more rapidly formed nucleophile then attacks the benzyl bromide, leading to the 7-benzyl ether as the major product because its pathway has a lower activation energy. youtube.com Low temperatures and short reaction times favor this outcome. wikipedia.orguc.edu

Thermodynamic Product : Given enough energy and time to reach equilibrium, the reaction could potentially reverse and form other, more stable isomers. However, the O-benzyl ether bond is generally stable and the reaction is effectively irreversible under typical Williamson conditions. wikipedia.org Furthermore, the stability differences between the various possible mono-benzylated isomers are not significant enough to favor another product. Thus, the product that forms fastest is the one that is isolated.

Kinetic vs. Thermodynamic Control in Selective Benzylation
FactorKinetic Control (Favored)Thermodynamic Control (Not Favored)Reference
Governing PrincipleRate of reaction (lower activation energy)Stability of product (lower Gibbs free energy) wikipedia.orgyoutube.com
Favored ConditionsLow temperature, short reaction timeHigh temperature, long reaction time, reversibility uc.edu
Basis of SelectivityHigher acidity of 7-OH leads to faster deprotonationPotential formation of the most stable O-benzyl ether isomer acs.org
Observed ProductThis compoundMixture of isomers (not typically observed) rsc.org

Derivatization Studies of Irigenin and its Ethers

Derivatization involves the chemical modification of a core molecule to alter its properties, such as solubility, stability, or biological activity. Both irigenin and its ether derivatives can serve as platforms for further chemical synthesis.

Common derivatization reactions for flavonoids like irigenin and its ethers include:

Esterification : The remaining free hydroxyl groups (e.g., at C-5 and C-3') can be converted to esters. This is often done to increase the lipophilicity of the molecule, which can influence its membrane permeability. mdpi.com

Glycosylation : Attaching sugar moieties to the hydroxyl groups is a common modification in nature and can be replicated synthetically. nih.gov This generally increases water solubility.

Alkylation/Etherification : Beyond benzylation, other alkyl or functionalized alkyl groups can be added to the hydroxyls to create a library of ether derivatives for structure-activity relationship studies.

Cleavage of Protecting Groups : The benzyl group on this compound can be removed via catalytic hydrogenolysis (e.g., using Pd/C) to regenerate the free hydroxyl group at C-7, a process known as debenzylation. karazin.uaresearchgate.net This is crucial in multi-step syntheses where the 7-OH needed to be temporarily blocked. Similarly, the methyl ethers on the irigenin core can be cleaved using strong acids like HBr to yield polyhydroxylated isoflavones. mdpi.com

Oxidation/Reduction : The core isoflavone structure can undergo various redox reactions, although this may affect the integrity of the heterocyclic ring. youtube.com

Synthesis and Characterization of Irigenin Methyl Ethers, Including Irigenin Trimethyl Ether

The methylation of the free hydroxyl groups on the this compound scaffold is a critical step in creating a library of derivatives for structure-activity relationship studies. The synthesis of Irigenin methyl ethers, including the fully methylated Irigenin trimethyl ether, involves strategic protection and methylation steps.

To achieve selective methylation, protection of certain hydroxyl groups may be necessary. For instance, the synthesis of a specific monomethyl or dimethyl ether would require a multi-step process involving protection, methylation, and deprotection.

The complete methylation of all free hydroxyl groups on this compound would result in the formation of Irigenin trimethyl ether, 7-benzyl ether. The characterization of these synthesized methyl ethers is crucial to confirm their chemical structures. Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for this purpose.

Table 1: Predicted ¹H NMR and ¹³C NMR Spectral Data for Irigenin Trimethyl Ether

Atom No. Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
2~8.0 (s)~154.0
3-~123.0
4-~175.0
5-~161.0
6-~96.0
7-~164.0
8~6.5 (s)~91.0
9-~158.0
10-~106.0
1'-~124.0
2'~6.8 (d)~103.0
3'-~153.0
4'-~138.0
5'-~153.0
6'~6.8 (d)~106.0
5-OCH₃~3.9 (s)~56.0
6-OCH₃~3.8 (s)~55.8
3'-OCH₃~3.9 (s)~56.2
4'-OCH₃~3.9 (s)~56.2
7-O-CH₂-Ph~5.1 (s)~70.0
7-O-CH₂-Ph ~7.3-7.5 (m)~136.0 (ipso), ~128.0 (o, m), ~127.0 (p)

Note: These are predicted values and may vary based on the solvent and experimental conditions.

Exploration of Other Etherification and Glycosidation Pathways for Structural Diversification

Beyond methylation, other etherification and glycosidation reactions offer extensive possibilities for the structural diversification of this compound. These modifications can significantly impact the molecule's solubility, bioavailability, and biological activity.

Etherification:

Further etherification of the remaining hydroxyl groups with various alkyl or substituted benzyl groups can be accomplished using Williamson ether synthesis. This involves reacting the phenoxide ions, generated by treating this compound with a base, with a range of alkyl halides. This approach allows for the introduction of diverse functionalities, such as longer alkyl chains, fluorinated alkyl groups, or moieties containing additional reactive handles.

Glycosidation:

Glycosylation, the attachment of sugar moieties, is a well-established strategy to enhance the water solubility and pharmacokinetic profile of flavonoids. The glycosylation of this compound can be achieved through several methods:

Chemical Glycosylation: The Koenigs-Knorr reaction is a classical method where a glycosyl halide is reacted with the isoflavone in the presence of a heavy metal salt promoter, such as silver carbonate or silver oxide.

Enzymatic Glycosylation: Biocatalysis using glycosyltransferases offers a highly regio- and stereoselective method for glycosylation. These enzymes can transfer a sugar moiety from an activated sugar donor, like UDP-glucose, to a specific hydroxyl group on the isoflavone scaffold.

Engineered Microorganisms: Whole-cell biotransformation using genetically engineered bacteria or yeast expressing specific glycosyltransferases can be an efficient and environmentally friendly approach for producing glycosylated derivatives.

The resulting library of etherified and glycosylated derivatives of this compound would be invaluable for exploring the structure-activity relationships of this isoflavone class. Detailed characterization of each new compound using techniques such as NMR, mass spectrometry, and X-ray crystallography would be essential to unequivocally determine their structures.

Mechanistic Dissection of Biological Activities of Irigenin, 7 Benzyl Ether in Preclinical Research Models

Studies on Cellular Prion Protein (PrPC) Homeostasis and Modulation

The cellular prion protein (PrPC) is a glycosylphosphatidylinositol (GPI)-anchored protein found on the surface of various cell types, with high expression in the central nervous system. While its precise function is still under investigation, it is implicated in several cellular processes, and its misfolded isoform is the causative agent of prion diseases. The modulation of PrPC levels is a key area of research for potential therapeutic interventions in these fatal neurodegenerative disorders.

Impact on Intracellular and Membrane-Localized PrPC Expression Levels in Murine Neuroblastoma Cells

Research has identified Irigenin (B162202), 7-benzyl ether as a compound capable of modulating the expression of the cellular prion protein (PrPC). In a screening study of a library of known drugs and natural products for antiprion activity, Irigenin, 7-benzyl ether was shown to induce a generalized decrease in both intracellular and membrane-localized PrPC in uninfected murine neuroblastoma (N2a) cells. nih.gov

This effect was observed through immunocytochemistry and quantified by Western immunoblotting. nih.gov Among sixteen compounds that were validated for their ability to clear the scrapie form of the prion protein (PrPSc), this compound was one of four compounds that also appeared to reduce the expression levels of the normal cellular isoform, PrPC. nih.gov While the reduction was noted, it was less pronounced than the effect of other compounds identified in the same study, such as amcinonide (B1664841), which induced a more substantial decrease in PrPC levels. nih.gov

Table 1: Effect of this compound on PrPC Expression in Murine Neuroblastoma Cells

Cell LineCompoundObserved Effect on PrPC
Murine Neuroblastoma (N2a)This compoundGeneralized decrease in intracellular and membrane-localized levels. nih.gov

Investigation of Molecular Pathways Responsible for PrPC Reduction and Turnover

The precise molecular pathways by which this compound leads to a reduction in PrPC levels have not been specifically elucidated in published research. The primary study that identified this activity focused on a broader screening of compounds and selected amcinonide for a more detailed mechanistic investigation due to its more potent effect on PrPC reduction. nih.gov Therefore, the downstream signaling cascades and protein turnover mechanisms, such as endocytic trafficking, lysosomal degradation, or proteasomal pathways, that are specifically modulated by this compound to decrease PrPC expression remain an area for future investigation.

Neurobiological Research in Disease Models

Evaluation in Zebrafish Models of Amyotrophic Lateral Sclerosis (ALS)

There are no available scientific studies or reports on the evaluation of this compound in zebrafish models of Amyotrophic Lateral Sclerosis (ALS).

Analysis of Effects on SOD1 Toxicity and Heat Shock Response Pathways

There is no available scientific literature that analyzes the effects of this compound on superoxide (B77818) dismutase 1 (SOD1) toxicity or the heat shock response pathways.

Molecular Mechanisms of Cellular Regulation (Derived from Irigenin Studies)

While direct studies on the molecular mechanisms of this compound are limited, research on its parent compound, Irigenin, provides insights into potential biological activities. It is important to note that the addition of a benzyl (B1604629) ether group can significantly alter the physicochemical properties and biological activity of the parent molecule.

Irigenin has been shown to exert its effects through various signaling pathways, primarily in the context of cancer research. One of the key pathways modulated by Irigenin is the YAP/β-catenin signaling pathway . In glioblastoma cells, Irigenin has been found to inhibit cell proliferation and migration, and induce apoptosis and cell cycle arrest at the G2/M phase by suppressing this pathway. nih.gov

Another significant pathway influenced by Irigenin is the ERK/MAPK signaling pathway . Studies have demonstrated that Irigenin can inhibit the development of human colon cancer by suppressing this pathway. nih.gov The mitogen-activated protein kinase (MAPK) cascade is crucial for cell proliferation, differentiation, and survival, and its inhibition can lead to anti-cancer effects.

Furthermore, Irigenin has been investigated for its neuroprotective properties. It has been shown to protect against 1-methyl-4-phenylpyridinium (MPP+)-induced neurotoxicity in mouse microglia BV-2 cells and human neuroblastoma SH-SY5Y cells by regulating the Keap1/Nrf2 pathway . wiley.com The Nrf2 pathway is a critical cellular defense mechanism against oxidative stress. In the context of retinal damage, Irigenin has been found to upregulate the Nrf2-mediated antioxidative defense system, which includes enzymes such as superoxide dismutase (SOD) and catalase (CAT). researchgate.net This suggests a potential role in mitigating cellular stress, although this has not been directly tested in the context of ALS-related proteins like SOD1.

Table 2: Investigated Molecular Mechanisms of the Parent Compound, Irigenin

Pathway/MechanismCell/Model SystemObserved Effect of Irigenin
YAP/β-catenin signalingGlioblastoma cellsInhibition of proliferation and migration, induction of apoptosis and G2/M cell cycle arrest. nih.gov
ERK/MAPK signalingHuman colon cancer cellsSuppression of cancer development. nih.gov
Keap1/Nrf2 pathwayMouse microglia (BV-2) and human neuroblastoma (SH-SY5Y) cellsProtection against MPP+-induced neurotoxicity. wiley.com
Nrf2-mediated antioxidative defenseHuman retinal pigment epithelial cells (hARPE-19)Upregulation of antioxidant enzymes (SOD, CAT). researchgate.net
ApoptosisGastric cancer cellsSensitization to TRAIL-induced apoptosis. medchemexpress.com

Influence on Cell Cycle Progression and Arrest in Specific Phases (e.g., G2/M phase)

Irigenin has been shown to exert significant influence on cell cycle progression, predominantly by inducing arrest in the G2/M phase in various cancer cell lines. In studies involving human glioblastoma (GBM) cells (DBTRG and C6), treatment with irigenin led to an arrest of the cell cycle at the G2/M phase. nih.gov Similarly, flow cytometric analysis revealed that irigenin induces G2/M cell cycle arrest in human liver cancer cells, HepG2 and SNU-182. ilo.org The percentage of HepG2 cells in the G2/M phase increased from 17.92% to 34.35%, and for SNU-182 cells, it increased from 23.97% to 38.23% following treatment. ilo.org

Iridin (B162194), the 7-glucoside of irigenin, also demonstrates similar effects. nih.govnih.gov In human gastric cancer AGS cells, iridin treatment promotes G2/M phase cell cycle arrest. nih.govresearchgate.net This effect was observed in a dose-dependent manner. researchgate.net These findings collectively suggest that a key anti-proliferative mechanism of irigenin and its derivatives is the disruption of the cell division cycle, specifically by halting cells before mitosis. nih.govilo.orgfrontiersin.org

Table 1: Effect of Irigenin and Iridin on Cell Cycle Progression in Cancer Cell Lines

Compound Cell Line Cancer Type Effect Reference
Irigenin DBTRG, C6 Glioblastoma G2/M Phase Arrest nih.gov
Irigenin HepG2, SNU-182 Liver Cancer G2/M Phase Arrest ilo.org

Regulation of Cell Cycle Regulatory Proteins (e.g., Cyclin B1)

The induction of G2/M phase arrest by irigenin and iridin is directly linked to their ability to modulate key cell cycle regulatory proteins. ilo.orgnih.gov Cyclin B1, in complex with cyclin-dependent kinase 1 (CDK1), is a critical driver of entry into mitosis, and its downregulation is a hallmark of G2/M arrest.

In human liver cancer cells, the irigenin-induced G2/M arrest was accompanied by a decrease in the expression of both CDK1 and Cyclin B1. ilo.org Likewise, in glioblastoma cells, irigenin treatment resulted in the decreased expression of Cyclin B1. nih.gov Studies on iridin in AGS gastric cancer cells further corroborate these findings, showing that its anti-cancer activity involves the attenuation of Cdc25C, CDK1, and Cyclin B1 protein expression. nih.govresearchgate.net The downregulation of these proteins disrupts the formation of the active CDK1/Cyclin B1 complex, thereby preventing the cell from proceeding from the G2 to the M phase. nih.govnih.gov

Table 2: Modulation of Cell Cycle Regulatory Proteins by Irigenin and Iridin

Compound Cell Line Protein(s) Regulated Effect Reference
Irigenin HepG2, SNU-182 CDK1, Cyclin B1 Decreased Expression ilo.org
Irigenin DBTRG Cyclin B1 Decreased Expression nih.gov

Modulation of Intracellular Signaling Cascades (e.g., YAP/β-catenin pathway)

Irigenin has been found to exert its anti-tumor effects by modulating critical intracellular signaling cascades implicated in cancer development and progression. nih.govfrontiersin.org A primary target identified in glioblastoma is the YAP/β-catenin signaling pathway. nih.gov Research demonstrated that irigenin treatment decreased the expression of Yes-associated protein (YAP) and suppressed β-catenin signaling in GBM cells. nih.gov Overexpression of YAP was able to partially reverse the anti-tumor effects of irigenin, confirming the pathway's role as a key mediator of the compound's action. nih.gov The study concluded that irigenin's inhibitory effects on GBM cell proliferation, migration, and survival are exerted through the inactivation of YAP/β-catenin signaling. nih.govfrontiersin.org

In addition to the YAP/β-catenin pathway, irigenin has been shown to modulate other signaling routes. In human colon cancer cells, irigenin was found to suppress the ERK/MAPK signal pathway. nih.govajol.info Furthermore, its glycoside, iridin, has been reported to regulate apoptosis in gastric cancer cells by decreasing the phosphorylation of PI3K and AKT, key components of the PI3K/AKT pathway. nih.govnih.gov

Apoptotic Pathway Induction in Specific Cancer Cell Lines (in vitro)

A significant component of irigenin's anticancer activity is its ability to induce programmed cell death, or apoptosis, in malignant cells. ilo.orgfrontiersin.org In human liver cancer cells (HepG2 and SNU-182), irigenin was shown to induce apoptosis, with the percentage of apoptotic cells increasing significantly upon treatment. ilo.org The mechanism was identified as the mitochondrial pathway of apoptosis, confirmed by an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2. ilo.org

In glioblastoma cells, irigenin treatment also significantly increased the percentage of apoptotic cells. nih.gov Furthermore, irigenin has been shown to act as a sensitizer, enhancing the pro-apoptotic effects of other agents. nih.gov In TRAIL-resistant gastric cancer cells, while irigenin alone had little effect, its combination with TRAIL markedly induced apoptosis. nih.govnih.gov This synergistic effect was associated with the upregulation of cleaved caspases-8, -9, and -3, PARP, FADD, and the death receptor DR5, alongside a decrease in inhibitory proteins like c-FLIP, Bcl-2, and Survivin. nih.gov The related compound iridin also induces apoptosis in AGS gastric cancer cells by activating the extrinsic pathway, involving caspases-8 and -3. nih.govnih.gov

Table 3: Apoptotic Effects of Irigenin in Cancer Cell Lines

Compound Cell Line(s) Cancer Type Key Apoptotic Events Reference
Irigenin HepG2, SNU-182 Liver Cancer Increased Bax/Bcl-2 ratio ilo.org
Irigenin DBTRG, C6 Glioblastoma Increased apoptotic cell population nih.gov
Irigenin (with TRAIL) Gastric Cancer Cells Gastric Cancer Upregulation of cleaved Caspases-3, -8, -9, PARP, DR5 frontiersin.orgnih.gov

Enzyme Activity Modulation and Inhibition Studies

Investigation of Alpha-Amylase Inhibitory Potential (Based on Related Isoflavones)

Direct studies investigating the alpha-amylase inhibitory potential of this compound or irigenin are not prominent in the reviewed literature. However, the broader class of compounds to which it belongs—flavonoids and isoflavonoids—has been extensively studied for this activity. sci-hub.se These compounds are recognized for their potential to manage type 2 diabetes by inhibiting carbohydrate-hydrolyzing enzymes, such as α-amylase and α-glucosidase. sci-hub.seresearchgate.net

Inhibitors of these enzymes slow the breakdown of complex carbohydrates into absorbable glucose, which can help regulate postprandial blood glucose levels. sci-hub.seresearchgate.net Given that numerous flavonoids and isoflavonoids exhibit potent inhibitory activity against α-amylase and α-glucosidase, it is plausible that irigenin and its derivatives may share this potential. sci-hub.sescience.gov This suggests a possible area for future research to explore irigenin's role as a potential agent for managing hyperglycemia.

Identification of Other Enzyme Targets Relevant to Disease Pathogenesis

Beyond carbohydrate-hydrolyzing enzymes, the anticancer effects of irigenin are mediated through the modulation of various enzymes that are key components of intracellular signaling pathways. These enzymes are primarily protein kinases that, when dysregulated, contribute to cancer pathogenesis.

The previously mentioned signaling pathways are regulated by specific enzyme targets:

YAP/β-catenin Pathway: The activity of this pathway is controlled by a kinase cascade. Irigenin's ability to inhibit this pathway in glioblastoma suggests it interferes with the function of upstream kinases that regulate the phosphorylation and cellular location of YAP and β-catenin. nih.govfrontiersin.org

ERK/MAPK Pathway: Irigenin's suppression of this pathway in colon cancer cells indicates it likely inhibits the activity of key kinases such as Extracellular signal-Regulated Kinase (ERK), which is central to this pathway controlling cell proliferation and survival. nih.govajol.info

PI3K/AKT Pathway: The glycoside iridin inhibits the phosphorylation of Phosphoinositide 3-kinase (PI3K) and Protein Kinase B (AKT) in gastric cancer cells. nih.govnih.gov These kinases are critical enzymes in a major survival pathway that is often overactive in cancer.

These findings highlight that irigenin and its related compounds function as modulators of multiple disease-relevant enzymes, particularly protein kinases, which explains their pleiotropic effects in preclinical cancer models.

Structure Activity Relationship Sar and Computational Chemistry Approaches

Systematic Elucidation of Structure-Function Relationships for Biological Efficacy

The biological efficacy of isoflavones like irigenin (B162202) is intrinsically linked to their molecular architecture, particularly the substitution pattern on the core scaffold. Structure-Activity Relationship (SAR) studies reveal that the presence and position of hydroxyl (-OH) groups are critical determinants of activity. For instance, the estrogenic potential of isoflavonoids is heavily dependent on the presence of hydroxyl groups at the 7-position of the A ring and the 4'-position of the B ring. nih.gov Similarly, for antimicrobial activity against Staphylococcus aureus, the presence of hydroxyl groups at positions 5, 7, and 4' is associated with lower minimum inhibitory concentrations (MIC), indicating higher potency. mdpi.com

The synthesis of "Irigenin, 7-benzyl ether" represents a strategic modification of the parent irigenin molecule. By replacing the hydrogen of the hydroxyl group at the 7-position with a bulky benzyl (B1604629) group, the molecule's physicochemical properties, such as lipophilicity, steric profile, and hydrogen-bonding capacity, are significantly altered. This modification, a common strategy in medicinal chemistry, is intended to modulate the compound's interaction with biological targets. nih.govnih.govmdpi.com The ether linkage blocks a key hydrogen-bonding site, which can fundamentally change its binding mode within a receptor's active site. Research on related flavonoids has shown that the absence of free phenolic groups can decrease certain biological effects, underscoring the importance of such modifications in defining the molecule's ultimate biological function. biocrick.com

Compound NameCore StructureC-7 Position SubstituentKey SAR Implication
Irigenin Isoflavone (B191592)Hydroxyl (-OH)Crucial for estrogenic and antimicrobial activities through hydrogen bonding. nih.govmdpi.com
This compound IsoflavoneBenzyl Ether (-OCH₂C₆H₅)Blocks hydrogen-bonding at C-7, increases lipophilicity and steric bulk, potentially altering target selectivity and efficacy.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling provides a predictive framework to correlate a compound's structural or physicochemical properties with its biological activity. For isoflavones, QSAR models have been developed to predict activities ranging from estrogenic to antimicrobial. nih.govmdpi.com These models utilize computed molecular descriptors, such as quantum-chemical properties or ligand-receptor interaction energies, to build statistically significant correlations. nih.govijpsr.com

For example, a QSAR model for the estrogenic activity of 55 isoflavonoids found that descriptors representing ligand-receptor interaction energies with both estrogen receptors (ERα and ERβ) yielded the best correlation. nih.gov Another QSAR study on the antimicrobial activity of isoflavone derivatives against S. aureus produced a validated model with good predictive power (R² = 0.778, Q² = 0.727). mdpi.com Notably, specific 3D-QSAR models have been developed that include "this compound," aiming to provide a quantitative prediction of its activity based on its three-dimensional structure. researchgate.net These models are instrumental in prioritizing synthetic targets and forecasting the biological potential of novel derivatives.

QSAR Study FocusKey Descriptors UsedModel TypeSignificance
Estrogenic Activity of IsoflavonoidsLigand-receptor interaction energies (LigScore)-Showed that simultaneous interaction with ERα and ERβ determines potency. nih.gov
Antimicrobial Activity of IsoflavonesKlekota-Roth fragments (Molecular Descriptors)Pace RegressionPredicted MIC values and highlighted the importance of prenylation and hydroxylation patterns. mdpi.com
Antioxidant Activity of FlavonoidsMolar volume, dipole moment, electron densities-Successfully predicted antioxidant activity of new flavonoids. ijpsr.com
Antiprion ActivityNot specified3D-QSARA model was specifically developed incorporating this compound. researchgate.net

Molecular Docking and Dynamics Simulations to Predict Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, allowing for the characterization of the binding interaction and estimation of its stability. This method is crucial for screening virtual libraries of compounds against specific biological targets and for elucidating mechanisms of action at a molecular level. nih.gov The general workflow involves preparing the 3D structures of the protein and the ligand, defining the binding pocket, and then using a scoring function to rank the potential binding poses based on their calculated binding energy. frontiersin.org Lower, more negative binding energies typically indicate a more stable and favorable interaction. vulcanchem.com

In the context of irigenin and its derivatives, molecular docking studies have been performed to predict their interactions with various protein targets. For instance, a study investigating the interactions of compounds with immunoglobulin G1 (IGHG1) reported a binding energy of -7.819 kcal/mol for irigenin, indicating a strong and stable binding interaction. frontiersin.org Such studies help to identify key amino acid residues involved in the binding and rationalize the observed biological activity. While specific docking studies for "this compound" are not widely published, its docking behavior is expected to differ significantly from the parent irigenin due to the large, hydrophobic benzyl group at the 7-position, which would favor interactions with nonpolar residues in a binding pocket.

CompoundTarget ProteinPredicted Binding Energy (kcal/mol)Reference
Irigenin IGHG1-7.819 frontiersin.org
Quercetin CTSD-5.588 frontiersin.org
Quercetin HSPA5-7.975 frontiersin.org
Rutin S100A8-6.313 frontiersin.org

Density Functional Theory (DFT) Studies on Reaction Mechanisms and Substituent Effects

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure and reactivity of molecules. It is particularly useful for studying reaction mechanisms and the effects of chemical substitutions on a molecule's properties, such as its antioxidant potential. jcchems.comworldscientific.com

A significant application of DFT in the study of irigenin derivatives has been to explore their antioxidant action, specifically through the hydrogen atom transfer (HAT) mechanism. worldscientific.com The key parameter in this mechanism is the O-H bond dissociation enthalpy (BDE); a lower BDE value indicates that the hydrogen atom can be donated more easily to neutralize a free radical, signifying greater antioxidant potential.

A theoretical study using the DFT/B3LYP method investigated the effect of placing 21 different electron-donating and electron-withdrawing substituents at various positions on the irigenin scaffold. worldscientific.com The findings revealed several key insights:

Substituent Position Matters : Substituents placed on the B-ring (at positions X₃ and X₄) had a more pronounced effect on the BDE values compared to those on the A-ring (positions X₁ and X₂). worldscientific.com

Intramolecular Hydrogen Bonds : The presence of intramolecular hydrogen bonds was found to considerably stabilize both the parent irigenin molecule and its resulting radical form after hydrogen donation. This stabilization contributes to lower BDEs and thus enhanced antioxidant capacity. worldscientific.com

Predictive Relationships : The study established a linear dependency between the BDE values and Hammett constants (a measure of a substituent's electronic effect), which could be vital for the rational design and synthesis of novel antioxidants based on the irigenin structure. worldscientific.com

These DFT calculations provide a fundamental understanding of how structural modifications, such as the addition of a benzyl ether at the 7-position, would alter the electronic distribution and reactivity of the irigenin molecule, thereby influencing its antioxidant capabilities.

Study FocusMethodKey FindingsReference
Substituent Effect on Antioxidant ActionDFT/B3LYPSubstituent position significantly influences O-H BDE. Intramolecular hydrogen bonds are crucial for stabilizing the radical. worldscientific.com
Reaction of Phloroglucinol with •OHDFT/M06-2XElucidated the preference for hydrogen atom transfer versus other reaction pathways depending on the environment. worldscientific.com
Structural Elucidation of Natural ProductsDFT/NMR CorrelationDFT calculations of chemical shifts showed strong correlation with experimental NMR data, aiding in structural assignment. mdpi.com

Advanced Analytical Chemistry and Phytochemical Investigations

Isolation and Characterization from Natural Botanical Sources

The isolation and characterization of isoflavones from complex botanical matrices require sophisticated and systematic analytical methodologies. While irigenin (B162202) is naturally found in various plants, particularly in the Iridaceae family, its 7-benzyl ether derivative is not a commonly reported natural constituent. vulcanchem.com Its presence, if any, is likely in trace amounts, necessitating highly sensitive detection methods.

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier technique for the detection and profiling of phytochemicals in plant extracts due to its exceptional sensitivity and specificity. In a phytochemical study that involved analyzing plant extracts with a Quadrupole Time-of-Flight (QTOF) mass spectrometer, a compound with the molecular formula C₂₅H₂₂O₈ and a mass of 450.138 was identified as Irigenin, 7-benzyl ether. griffith.edu.au This high-resolution mass spectrometry allows for the accurate determination of the elemental composition, which is a critical first step in identifying compounds in a complex mixture.

The general workflow for LC-MS analysis of plant extracts for compounds like this compound involves:

Extraction: Using solvents such as methanol (B129727), ethanol, or acetonitrile (B52724), often mixed with water, to extract a broad range of phytochemicals from the plant material. researchgate.net

Chromatographic Separation: Utilizing a reversed-phase C18 column with a gradient elution, typically involving a mobile phase of water and acetonitrile or methanol, often with additives like formic acid to improve peak shape and ionization efficiency. mdpi.combeilstein-journals.org

Mass Spectrometric Detection: Employing an electrospray ionization (ESI) source, which is suitable for polar compounds like isoflavones. The mass spectrometer can be operated in both positive and negative ion modes to capture a wide range of compounds. For this compound, detection of the protonated molecule [M+H]⁺ or sodium adduct [M+Na]⁺ would be expected. vulcanchem.comgriffith.edu.au

The table below outlines typical parameters for the LC-MS detection of isoflavones, which would be applicable for the detection of this compound.

Table 1: Illustrative LC-MS Parameters for Isoflavone (B191592) Detection

Parameter Setting
Chromatography
Column Reversed-Phase C18 (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A Water with 0.1% Formic Acid
Mobile Phase B Acetonitrile with 0.1% Formic Acid
Gradient Linear gradient from 5% to 95% B over 20-30 minutes
Flow Rate 0.2-0.4 mL/min
Column Temperature 30-40 °C
Mass Spectrometry
Ion Source Electrospray Ionization (ESI), Positive/Negative Mode
Scan Range m/z 100-1000
Capillary Voltage 3-4 kV
Gas Temperature 300-350 °C

The purification of a specific isoflavone like this compound from a crude extract or a synthetic reaction mixture is a multi-step process designed to achieve high purity. A general strategy involves a combination of different chromatographic techniques. google.com

Initial Extraction: The source material (e.g., dried plant powder or reaction mixture) is first extracted with a suitable solvent like methanol, ethanol, or ethyl acetate (B1210297). google.com

Solvent Partitioning: The crude extract can be partitioned between immiscible solvents (e.g., ethyl acetate and water) to separate compounds based on their polarity.

Column Chromatography: This is the core of the purification process.

Silica (B1680970) Gel Chromatography: The extract is loaded onto a silica gel column and eluted with a solvent system of increasing polarity (e.g., a gradient of hexane-ethyl acetate or chloroform-methanol). This separates the compounds into fractions.

Sephadex LH-20 Chromatography: Fractions containing the target compound can be further purified on a Sephadex LH-20 column, which separates molecules based on size and polarity, using solvents like methanol. beilstein-journals.org

Preparative High-Performance Liquid Chromatography (Prep-HPLC): For final purification to high purity (>98%), preparative HPLC is the method of choice. A reversed-phase C18 column is typically used with a methanol-water or acetonitrile-water mobile phase. beilstein-journals.orgnih.gov The fractions corresponding to the target compound's peak are collected.

Crystallization: The purified compound can be crystallized from a suitable solvent (e.g., methanol/water) to obtain a crystalline solid, which is often highly pure. google.com

Application of Advanced Spectroscopic Techniques for Definitive Structural Assignment

Once isolated, the definitive structure of this compound is established using a combination of advanced spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Mass Spectrometry (MS): High-Resolution Mass Spectrometry (HRMS) provides the exact molecular weight and elemental formula. For this compound (C₂₅H₂₂O₈), the expected exact mass is approximately 450.1315. A study identified a compound with a mass of 450.138, which aligns with this formula. griffith.edu.au

The table below shows hypothetical, yet representative, NMR data for this compound based on known values for similar flavonoids.

Table 2: Representative NMR Data for this compound

Position ¹³C NMR (δc, ppm) ¹H NMR (δH, ppm, multiplicity, J in Hz)
2 ~154.0 ~8.0 (s)
3 ~123.0 -
4 ~181.0 -
4a ~106.0 -
5 ~163.0 -
5-OH - ~12.9 (s)
6 ~132.0 -
6-OCH₃ ~60.5 ~3.9 (s)
7 ~158.0 -
8 ~91.0 ~6.5 (s)
8a ~159.0 -
1' ~124.0 -
2' ~112.0 ~7.0 (d, J=2.0)
3' ~148.0 -
3'-OCH₃ ~56.0 ~3.8 (s)
4' ~149.0 -
4'-OH - -
5' ~107.0 ~6.9 (d, J=2.0)
6' ~116.0 ~7.1 (d, J=8.5)
7-OCH₂ -Ph ~70.5 ~5.2 (s)

Development of Robust Chromatographic Methods for Quantification and Purity Assessment

High-Performance Liquid Chromatography (HPLC) with UV detection is the standard method for the quantification and purity assessment of isoflavones. nih.govchromatographyonline.com A robust HPLC method for this compound would be developed and validated to ensure accuracy, precision, and reliability.

Method development would involve optimizing:

Column: A C18 column is the most common choice. nih.gov

Mobile Phase: A gradient of acetonitrile or methanol and water, often with an acid modifier like acetic or formic acid, is used to achieve good separation. nih.gov

Detection: A UV detector set at the maximum absorbance wavelength (λmax) for the compound (typically around 260 nm for isoflavones) provides excellent sensitivity. nih.gov

Internal Standard: An internal standard, a compound with similar properties but well-separated chromatographically, can be used to improve quantitative accuracy. nih.gov

The method would be validated according to standard guidelines, assessing parameters like linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ). mdpi.comnih.gov For purity assessment, the peak area percentage of this compound in the chromatogram is calculated.

Table 3: Example HPLC Method Parameters for Quantification

Parameter Condition
Instrument HPLC with UV/Vis or PDA Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A: 0.1% Acetic Acid in Water, B: Acetonitrile
Gradient 20% B to 80% B in 25 minutes
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Detection UV at 262 nm

| Quantification | External standard calibration curve |

Such validated methods are essential for the quality control of any product containing this compound, ensuring its identity, strength, and purity.

Prospective Avenues for Future Academic Research

Rational Design of Novel Irigenin (B162202), 7-benzyl ether Analogs with Enhanced Specificity

The development of novel analogs of Irigenin, 7-benzyl ether through rational design is a critical next step. Structure-activity relationship (SAR) studies are fundamental to this process, aiming to correlate specific structural modifications with changes in biological activity. vulcanchem.com The synthesis of isoflavones and their derivatives is a well-established field, providing a strong foundation for creating a library of new compounds. researchgate.netscispace.com

Future research should focus on the strategic modification of the this compound scaffold. This includes:

Modification of the Benzyl (B1604629) Group: Introducing various substituents (e.g., electron-withdrawing or electron-donating groups) onto the benzyl ring could modulate the compound's electronic properties and steric profile, potentially enhancing its binding affinity and specificity for biological targets.

Alterations at Other Positions: The core isoflavone (B191592) structure of irigenin has multiple sites available for modification. researchgate.net For instance, derivatization at the C-4' hydroxyl group has been shown to produce compounds with distinct mechanisms of action compared to their C-7 regioisomers. scispace.com

Synthesis of Glycoconjugates: Glycosylation of isoflavones is a known strategy to alter solubility, stability, and bioactivity. scispace.comnih.gov Developing novel hydroxyalkyl ether derivatives could serve as a precursor for creating a new class of glycoconjugates. nih.gov

Computational methods, such as molecular docking, can be employed to predict the binding energies and interaction modes of designed analogs with specific protein targets, helping to prioritize the synthesis of the most promising candidates. vulcanchem.com

Table 1: Hypothetical Analogs of this compound for Rational Design

Analog ID Modification Target Property Rationale
I7BE-A1 Addition of a 4'-nitro group to the benzyl moiety Increased potency Introduction of an electron-withdrawing group to enhance target interaction. researchgate.net
I7BE-A2 Replacement of benzyl with a smaller alkyl chain Increased solubility Reduce lipophilicity to improve aqueous solubility. vulcanchem.com
I7BE-A3 Glycosylation at the 4'-position Altered bioavailability Attachment of a sugar moiety to modify transport and metabolic stability. nih.gov

In-depth Multi-Omics Analysis to Uncover Broader Biological Impacts in Preclinical Models

To understand the full spectrum of biological effects of this compound, an in-depth multi-omics approach is essential. This involves the integrated analysis of genomics, transcriptomics, proteomics, and metabolomics data from preclinical models exposed to the compound. Such analyses can reveal novel molecular targets and perturbed pathways.

A study on chronic rhinosinusitis has already identified "Irigenin, Dibenzyl ether" as a differentially abundant metabolite using untargeted metabolomics with Liquid Chromatography-Mass Spectrometry (LC-MS), highlighting the feasibility of detecting this compound in complex biological samples. nih.govfrontiersin.org Future studies could expand on this by systematically treating cell or animal models with this compound and performing comprehensive omics analyses.

Table 2: Multi-Omics Approaches for Investigating this compound

Omics Platform Objective Potential Insights
Transcriptomics (RNA-Seq) Analyze changes in gene expression. Identification of regulated genes and pathways (e.g., inflammation, cell cycle).
Proteomics (LC-MS/MS) Quantify changes in the proteome. Discovery of direct protein targets and downstream signaling cascades affected by the compound. science.gov
Metabolomics (LC-MS, GC-MS) Profile changes in small molecule metabolites. Mapping of altered metabolic pathways (e.g., purine (B94841) metabolism, lipid metabolism). nih.govfrontiersin.org

| Integrative Multi-Omics | Combine all omics data. | Construction of a comprehensive network of the compound's mechanism of action, revealing interactions between genes, proteins, and metabolites. frontiersin.org |

This integrated approach can provide an unbiased, system-wide view of the compound's biological impact, moving beyond a single-target hypothesis and potentially uncovering unexpected therapeutic applications. frontiersin.orgresearchgate.net

Exploration of Synergistic Effects in Combination with Other Investigational Agents (in vitro/animal models)

The investigation of combination therapies is a promising strategy in modern pharmacology. nih.gov Future research should explore the potential synergistic effects of this compound when combined with other investigational or established therapeutic agents. vulcanchem.comumw.edu.pl Plant-derived secondary metabolites have demonstrated the ability to act synergistically with conventional drugs, for instance, by enhancing their efficacy or overcoming resistance mechanisms. nih.gov

Preclinical studies could assess combinations of this compound with agents in various disease models. For example, in oncology, its combination with standard chemotherapeutics could be evaluated. The effectiveness of such combinations is often quantified using the Combination Index (CI), where CI < 1 indicates synergy.

Table 3: Hypothetical In Vitro Synergism Study of this compound with Agent X in a Cancer Cell Line

Treatment IC50 (µM) Combination Index (CI) Interpretation
Agent X alone 10 - -
This compound alone 25 - -
Agent X + this compound (1:2.5 ratio) See below 0.7 Synergistic Effect
IC50 of Agent X in combination 4

Such studies could reveal whether this compound can potentiate the activity of other drugs, potentially leading to combination regimens with improved therapeutic windows. griffith.edu.au

Application in Complex 3D Cell Culture and Organoid Models for Disease Modeling

Traditional two-dimensional (2D) cell cultures often fail to replicate the complex microenvironment of native tissues, limiting their predictive power for in vivo drug responses. nih.gov Three-dimensional (3D) cell culture and patient-derived organoid models offer a more physiologically relevant platform for preclinical drug evaluation. nih.govibs.org.ir

Future research should leverage these advanced models to test the efficacy of this compound. Organoids, which are self-organizing 3D structures grown from stem cells or patient tissues, can recapitulate the cellular heterogeneity, structure, and drug penetration barriers of the original tumor or organ. nih.gov

Studies have shown that drug responses in 3D organoids often align more closely with patient clinical outcomes compared to 2D cultures. nih.gov Applying this compound to disease-specific organoid models (e.g., pancreatic cancer organoids) would provide more robust preclinical data on its potential efficacy.

Table 4: Comparison of 2D vs. 3D Culture Models for Testing this compound

Feature 2D Monolayer Culture 3D Organoid Culture
Architecture Flat, artificial Complex, tissue-like spatial organization
Cell-Cell Interaction Limited Extensive, mimics in vivo conditions
Drug Penetration Uniform and rapid Gradient-based, mimics tissue barriers
Clinical Relevance Often poor correlation Higher correlation with patient outcomes. nih.gov

| Suitability for I7BE Testing | Initial high-throughput screening | Advanced efficacy and mechanism validation |

The use of these complex models would represent a significant step forward in the preclinical assessment of this compound and its rationally designed analogs.

Development of Advanced Bioanalytical Techniques for Metabolite Profiling

To fully understand the absorption, distribution, metabolism, and excretion (ADME) properties of this compound, the development of advanced bioanalytical techniques is paramount. vulcanchem.com Highly sensitive and specific methods are required for the accurate quantification of the parent compound and its metabolites in various biological matrices like plasma, urine, and tissues.

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis. eurl-pesticides.eumdpi.com Future work should focus on creating and validating a robust LC-MS/MS method for this compound. This involves optimizing several parameters, including sample preparation, chromatographic separation, and mass spectrometric detection. researchgate.net

Table 5: Key Parameters for a Hypothetical LC-MS/MS Bioanalytical Method

Parameter Description Example Specification
Sample Preparation Extraction of analytes from the biological matrix. Liquid-liquid extraction or a QuEChERS-based method. eurl-pesticides.euscience.gov
Chromatography Separation of the parent compound from its metabolites and matrix components. Reversed-phase C18 column with a gradient elution of water and acetonitrile (B52724) containing formic acid. tandfonline.com
Mass Spectrometry Detection and quantification of the analytes. Triple quadrupole or high-resolution Orbitrap mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. science.goveurl-pesticides.eu

| Validation | Ensuring the method is accurate, precise, and reliable. | Assessment of linearity, limit of quantification (LOQ), recovery, and matrix effects according to regulatory guidelines. researchgate.netscience.gov |

The development of such methods will be crucial for conducting pharmacokinetic studies and for analyzing samples from multi-omics research, providing a complete picture of the compound's fate within a biological system. nih.gov

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for structural characterization and quantification of irigenin, 7-benzyl ether?

  • Methodology :

  • Ion Mobility-Mass Spectrometry (IM-MS) : Used to determine drift time and mass spectra for structural confirmation .
  • Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) : Validated for quantifying irigenin in plant extracts (e.g., Iris species). Accuracy ranges 98.2–101.2%, with UV spectra comparison for compound identification .
    • Data Interpretation : IM-MS provides collision cross-section (CCS) values for distinguishing isomers, while HPLC quantifies irigenin content (e.g., 1.06–7.84% dry weight across Iris species) .

Q. Which in vitro assays are standard for evaluating irigenin’s anticancer activity?

  • Key Assays :

  • MTT Assay : Measures cytotoxic effects (e.g., IC50 values of 14 µM in HepG2 liver cancer cells vs. 120 µM in normal THLE-2 cells) .
  • Clonogenic Assay : Assesses colony-forming ability (e.g., 100 µM irigenin reduced Caco-2 colon cancer colonies from 500 to 50 cells) .
  • Annexin V/PI Staining : Quantifies apoptosis (e.g., 51.9% apoptotic SNU-182 liver cancer cells at IC50) .

Q. How is the purity and identity of synthesized irigenin derivatives validated?

  • Protocol :

  • Spectroscopic Techniques : NMR and IR for functional group analysis.
  • Chromatographic Purity : ≥95% purity via HPLC, as per guidelines for novel compounds .
  • Literature Cross-Referencing : For known derivatives, cite prior synthesis methods; for novel compounds, provide full characterization data (e.g., melting points, elemental analysis) .

Advanced Research Questions

Q. How can contradictory data on irigenin’s pro-apoptotic vs. pro-autophagic mechanisms be resolved?

  • Experimental Design :

  • Dose-Dependent Studies : Lower doses (e.g., 10–25 µM) induce autophagy (via LC3-II/Beclin-1 upregulation in Caco-2 cells), while higher doses (>50 µM) trigger mitochondrial apoptosis (Bax/Bcl-2 modulation) .
  • Pathway Inhibition : Use autophagy inhibitors (e.g., chloroquine) to isolate apoptosis-specific effects .
    • Data Synthesis : Apoptosis dominates in liver cancer models, whereas autophagy is prominent in colon cancer, likely due to tissue-specific ERK/MAPK pathway modulation .

Q. What structure-activity relationship (SAR) insights exist for 7-benzyl ether substitutions in irigenin derivatives?

  • SAR Findings :

  • Steric Effects : Para-substitutions (e.g., methyl groups) enhance binding affinity in opioid receptor analogs, while ortho-substitutions reduce activity .
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro) at meta-positions improve efficacy in receptor binding assays .
    • Experimental Validation : Synthesize analogs (e.g., 10a-10i) and compare IC50 values in cancer cell lines .

Q. How can in vitro anti-migratory effects of irigenin be translated to in vivo models?

  • Methodology :

  • Wound Healing Assay : Sub-cytotoxic doses (10–50 µM) reduce A549 lung cancer cell migration by 75–80% .
  • Transwell Invasion Assay : Matrigel-coated chambers quantify dose-dependent inhibition (e.g., 80% reduction in NCI-H522 cells at 50 µM) .
  • In Vivo Validation : Use xenograft models to assess metastasis suppression (e.g., tail vein injection for lung colonization assays) .

Q. What strategies mitigate cytotoxicity of irigenin in normal cells during therapeutic development?

  • Approaches :

  • Selective Delivery : Nanoparticle encapsulation to target cancer-specific biomarkers (e.g., folate receptors).
  • Prodrug Design : Modify irigenin to release active metabolites only in tumor microenvironments (e.g., pH-sensitive linkages) .
    • Data Support : Normal cell IC50 values (e.g., 120 µM in THLE-2) are 8–10× higher than cancer cells, indicating a therapeutic window .

Methodological Best Practices

Q. How should researchers address variability in irigenin content across plant sources?

  • Standardization :

  • Eco-Geographical Sampling : Compare irigenin levels in Iris species from diverse regions (e.g., 1.06% in IC-1 vs. 7.84% in IG-2) .
  • Extraction Protocols : Optimize solvent systems (e.g., methanol:water gradients) for consistent yields .

Q. What statistical frameworks are robust for analyzing irigenin’s dose-response data?

  • Guidelines :

  • GraphPad Prism : Use nonlinear regression for IC50 calculations (R² > 0.95) .
  • ANOVA with Tukey’s Test : For multi-group comparisons (e.g., autophagy protein expression across doses) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Irigenin, 7-benzyl ether
Reactant of Route 2
Irigenin, 7-benzyl ether

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.